WAY-301398

Beschreibung

Eigenschaften

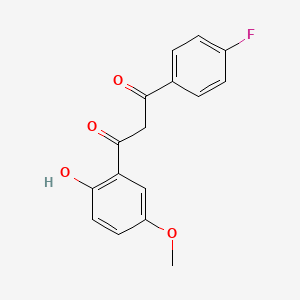

Molekularformel |

C16H13FO4 |

|---|---|

Molekulargewicht |

288.27 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione |

InChI |

InChI=1S/C16H13FO4/c1-21-12-6-7-14(18)13(8-12)16(20)9-15(19)10-2-4-11(17)5-3-10/h2-8,18H,9H2,1H3 |

InChI-Schlüssel |

ABKONMXONQQXKA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of WAY-100635

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, or N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a research chemical that has been instrumental in the study of the serotonergic system. Initially characterized as a potent and selective "silent" antagonist of the serotonin 1A (5-HT1A) receptor, subsequent research has revealed a more complex pharmacological profile, including agonist activity at the dopamine D4 receptor. This guide provides an in-depth analysis of the mechanism of action of WAY-100635, presenting key quantitative data, detailed experimental methodologies, and visual representations of its interactions with cellular signaling pathways.

Core Mechanism of Action: 5-HT1A Receptor Antagonism

WAY-100635 exhibits high affinity for the 5-HT1A receptor, acting as a competitive antagonist. This means it binds to the same site as the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), and other 5-HT1A agonists, but does not activate the receptor. Its "silent" antagonist profile indicates that it lacks intrinsic efficacy, meaning it does not produce a biological response on its own but effectively blocks the actions of agonists.[1][2]

Quantitative Data: Binding Affinity and Functional Activity

The following tables summarize the key quantitative parameters that define the interaction of WAY-100635 with various receptors and its functional consequences.

Table 1: Binding Affinity of WAY-100635 for Various Receptors

| Receptor | Species | Radioligand | Ki (nM) | pIC50 | Reference |

| 5-HT1A | Rat | [3H]8-OH-DPAT | 0.39 | 8.87 | [2] |

| 5-HT1A | Rat | [3H]8-OH-DPAT | 1.35 | - | [3] |

| 5-HT1A | Rat | [3H]WAY-100635 | 0.84 | - | |

| Dopamine D2L | Human | - | 940 | - | [2] |

| Dopamine D3 | Human | - | 370 | - | [2] |

| Dopamine D4.2 | Human | - | 16 | - | [2] |

| Dopamine D4.4 | Human | [3H]WAY-100635 | 3.3 | - | [2] |

| α1-adrenergic | - | - | - | 6.6 | [2] |

Table 2: Functional Activity of WAY-100635

| Assay | Receptor | Cell Line | Parameter | Value (nM) | Reference |

| [35S]GTPγS Binding | 5-HT1A | CHO | EC50 | 7.1 | [2] |

| cAMP Inhibition | 5-HT1A | CHO | IC50 (antagonist) | 7.1 | [2] |

| [3H]8-OH-DPAT Displacement | 5-HT1A | HEK293 EBNA | IC50 | 0.91 | [2] |

| Agonist Activity | Dopamine D4.4 | HEK-D4.4 | EC50 | 9.7 | [2] |

Off-Target Effects: Dopamine D4 Receptor Agonism

A significant aspect of WAY-100635's pharmacology is its potent agonist activity at the dopamine D4 receptor.[2][3] This finding is crucial for the interpretation of studies utilizing WAY-100635 as a selective 5-HT1A antagonist, as some of the observed effects may be attributable to its action on the D4 receptor.

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). WAY-100635, by blocking the binding of agonists, prevents this downstream signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]WAY-100635 or [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (e.g., WAY-100635).

-

For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of an unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist. Antagonists are identified by their ability to block agonist-stimulated [35S]GTPγS binding.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Components:

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.

-

[35S]GTPγS: A non-hydrolyzable analog of GTP.

-

Agonist (e.g., 8-OH-DPAT) and Antagonist (WAY-100635).

-

-

Assay Procedure:

-

Pre-incubate membranes with the antagonist (WAY-100635) at various concentrations.

-

Add the agonist at a fixed concentration (typically its EC80) and [35S]GTPγS.

-

Incubate to allow for G-protein activation and binding of [35S]GTPγS.

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of agonist-stimulated [35S]GTPγS binding against the concentration of the antagonist.

-

Determine the IC50 of the antagonist.

-

cAMP Accumulation Assay

This assay measures the intracellular concentration of cAMP, a second messenger whose production is regulated by adenylyl cyclase. For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Antagonists block this effect.

Detailed Methodology:

-

Cell Culture: Culture cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Assay Procedure:

-

Pre-treat the cells with the antagonist (WAY-100635) at various concentrations.

-

Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

-

Add the agonist (e.g., 8-OH-DPAT) to inhibit forskolin-stimulated cAMP production.

-

Incubate for a specific time.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Plot the cAMP concentration against the concentration of the antagonist.

-

Determine the IC50 of the antagonist.

-

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters and other molecules in the brain of a living animal.

Detailed Methodology:

-

Probe Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a microdialysis probe into a specific brain region (e.g., hippocampus or prefrontal cortex).

-

-

Perfusion and Sampling:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect dialysate samples at regular intervals.

-

-

Drug Administration:

-

Administer WAY-100635 systemically (e.g., via subcutaneous or intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples to determine the concentration of serotonin and other neurotransmitters using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels before drug administration.

-

Analyze the changes in neurotransmitter levels over time following drug administration.

-

In Vivo Effects

In vivo studies have demonstrated that WAY-100635 can block the physiological and behavioral effects of 5-HT1A agonists. For example, it has been shown to antagonize the hypothermia and hyperphagia induced by 8-OH-DPAT.[3] Furthermore, by blocking presynaptic 5-HT1A autoreceptors, WAY-100635 can increase the firing rate of serotonergic neurons and enhance the release of serotonin in terminal regions.[4]

Conclusion

WAY-100635 is a powerful pharmacological tool with a well-characterized mechanism of action. Its primary role as a potent and selective silent antagonist at the 5-HT1A receptor has been extensively documented through a variety of in vitro and in vivo experimental paradigms. However, its significant agonist activity at the dopamine D4 receptor necessitates careful consideration in the design and interpretation of research studies. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for scientists and researchers working to further elucidate the complexities of the serotonergic and dopaminergic systems and to develop novel therapeutics targeting these pathways.

References

- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100635: A Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profile of WAY-100635, a potent and widely utilized 5-HT1A receptor antagonist. This document details its interactions with its primary target and key off-target receptors, offers detailed experimental methodologies for assessing these interactions, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

WAY-100635 is a cornerstone research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes.[1] It is characterized by its high affinity for the 5-HT1A receptor.[1][2] However, a comprehensive understanding of its pharmacological profile reveals significant binding to other receptors, most notably the dopamine D4 receptor, where it acts as an agonist.[3][4] This polypharmacological nature necessitates careful consideration in experimental design and data interpretation. This guide aims to provide the necessary detailed information to enable researchers to effectively utilize WAY-100635 and interpret their findings with precision.

Binding Affinity and Selectivity Profile

The binding affinity of WAY-100635 has been extensively characterized across a range of central nervous system receptors. The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of its potency at the 5-HT1A receptor versus other targets.

Table 1: Binding Affinity of WAY-100635 for the 5-HT1A Receptor

| Parameter | Value (nM) | Radioligand | Tissue/Cell Preparation | Reference |

| Ki | 0.39 | [3H]8-OH-DPAT | Rat Hippocampus | [3] |

| IC50 | 0.91 | [3H]8-OH-DPAT | Rat Hippocampus | [3] |

| IC50 | 1.35 | [3H]8-OH-DPAT | Rat Hippocampus | [1] |

| Kd | 0.10 | [3H]WAY-100635 | Rat Brain Membranes | [5] |

| Kd | 0.37 | [3H]WAY-100635 | Rat Hippocampal Membranes | [6] |

| pIC50 | 8.87 | - | - | [3] |

| pA2 | 9.71 | - | - | [3] |

| Ki | 0.84 | - | Rat 5-HT1A Receptors | [7] |

| IC50 | 2.2 | - | Rat 5-HT1A Receptors | [7] |

Table 2: Off-Target Binding Affinity of WAY-100635

| Receptor | Parameter | Value (nM) | Notes | Reference |

| Dopamine D4 | Binding Affinity | 16 | - | [3][4] |

| Dopamine D4 | Ki | 3.3 | Agonist activity | [3][4] |

| Dopamine D4 | Kd | 2.4 | Using [3H]WAY-100635 | [4] |

| Dopamine D2L | Binding Affinity | 940 | Weak antagonist | [3][4] |

| Dopamine D2L | Ki | 420 | - | [4] |

| Dopamine D3 | Binding Affinity | 370 | - | [3][4] |

| α1-Adrenergic | pIC50 | 6.6 | ~251 nM (converted from pIC50) | [3] |

Experimental Protocols

The determination of binding affinities for WAY-100635 relies on precise and well-controlled experimental procedures. The most common method is the radioligand binding assay.

Radioligand Competition Binding Assay for Ki Determination

This protocol outlines a typical procedure for determining the inhibitory constant (Ki) of WAY-100635 at the 5-HT1A receptor by measuring its ability to displace a specific radioligand, such as [3H]8-OH-DPAT.

3.1.1. Materials and Reagents

-

Membrane Preparation: Homogenates from tissues or cells expressing the 5-HT1A receptor (e.g., rat hippocampus or HEK293 cells stably expressing the human 5-HT1A receptor).

-

Radioligand: [3H]8-OH-DPAT (specific activity ~160-240 Ci/mmol).

-

Unlabeled Ligand: WAY-100635.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid.

-

Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.3% polyethylenimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

3.1.2. Procedure

-

Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.[8]

-

Assay Setup: The assay is typically performed in a 96-well plate with a final volume of 250-1000 µL per well.

-

Incubation Mixture: To each well, add:

-

Membrane preparation (e.g., 50-120 µg of protein for tissue homogenates).[8]

-

A fixed concentration of the radioligand, [3H]8-OH-DPAT (e.g., 0.25 nM).[9]

-

Increasing concentrations of the unlabeled test compound, WAY-100635 (typically over a 5-log unit range).[10]

-

For determining non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., 10 µM 5-HT) is added to a set of wells.

-

-

Incubation: Incubate the plates at room temperature (or a specific temperature like 30°C or 35°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[8][9]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[9]

-

Radioactivity Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is then counted using a scintillation counter.[8]

3.1.3. Data Analysis

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the competing ligand. An IC50 value (the concentration of WAY-100635 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[11] The receptor primarily couples to inhibitory G-proteins (Gi/o).[11][12] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11][12] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[12] These actions generally lead to a reduction in neuronal excitability.[13]

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay used to determine the binding affinity of a compound like WAY-100635.

Binding Selectivity Profile of WAY-100635

This diagram visually represents the binding affinity of WAY-100635 for its primary target, the 5-HT1A receptor, in comparison to its key off-targets. The size of the arrow is inversely proportional to the Ki value, indicating a stronger binding affinity.

Conclusion

References

- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

WAY-100635: A Comprehensive Technical Guide to a Silent 5-HT1A Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, chemically known as N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a pioneering pharmacological tool that has been instrumental in elucidating the physiological and pathological roles of the serotonin 1A (5-HT1A) receptor. Its high affinity and selectivity, coupled with its "silent" antagonist profile—meaning it exhibits no intrinsic agonist activity—have made it an invaluable asset in both preclinical and clinical research. This technical guide provides an in-depth overview of WAY-100635, focusing on its pharmacological properties, experimental applications, and the detailed methodologies that underpin its scientific utility.

Pharmacological Profile

WAY-100635 is a potent and highly selective antagonist of the 5-HT1A receptor. Its pharmacological characteristics have been extensively documented through a variety of in vitro and in vivo studies.

Binding Affinity and Selectivity

WAY-100635 exhibits sub-nanomolar affinity for the 5-HT1A receptor. Its high selectivity is demonstrated by its significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors. However, it is important to note its considerable affinity for the dopamine D4 receptor, where it acts as an agonist.

Table 1: Binding Affinity of WAY-100635 for the 5-HT1A Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | |

| pIC50 | 8.87 | Rat Hippocampus | [3H]8-OH-DPAT | |

| Ki | 0.39 nM | Not Specified | Not Specified | |

| Kd | 0.10 nM | Rat Brain Membranes | [3H]WAY-100635 | |

| Kd | 87 ± 4 pM | Rat Hippocampal Membranes | [3H]WAY-100635 |

Table 2: Selectivity Profile of WAY-100635

| Receptor | Binding Affinity (Ki, nM) | Species/Cell Line | Reference |

| 5-HT1A | 0.39 | Not Specified | |

| Dopamine D2L | 940 | HEK293 Cells | |

| Dopamine D3 | 370 | HEK293 Cells | |

| Dopamine D4.2 | 16 | HEK293 Cells | |

| α1-adrenergic | pIC50 = 6.6 | Not Specified | |

| Other 5-HT subtypes | >100-fold lower affinity | Rat Brain |

Functional Activity

WAY-100635 is characterized as a silent antagonist, meaning it does not elicit a biological response on its own but effectively blocks the action of agonists at the 5-HT1A receptor. This has been demonstrated in various functional assays.

Table 3: Functional Potency of WAY-100635

| Assay | Parameter | Value | Species/Tissue | Agonist | Reference |

| Isolated Guinea-Pig Ileum | pA2 | 9.71 | Guinea-Pig | 5-Carboxamidotryptamine | |

| Dorsal Raphe Neuronal Firing | Antagonism | Potent blockade | Anesthetized Rat | 8-OH-DPAT | |

| 8-OH-DPAT-induced Hypothermia | ID50 | 0.01 mg/kg s.c. | Mouse and Rat | 8-OH-DPAT | |

| 8-OH-DPAT-induced Behavior | ID50 | 0.01 mg/kg s.c. | Guinea-Pig | 8-OH-DPAT | |

| GTPγS Binding | Intrinsic Activity | No stimulation | Rat Hippocampal Membranes | - | |

| Dopamine D4.4 Receptor | EC50 (Agonist) | 9.7 nM | HEK-D4.4 Cells | - |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing WAY-100635.

Radioligand Binding Assay

This protocol is for determining the binding affinity of WAY-100635 to 5-HT1A receptors using [3H]WAY-100635.

Materials:

-

[3H]WAY-100635

-

Unlabeled WAY-100635

-

Rat hippocampal tissue or cells expressing 5-HT1A receptors

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat hippocampus in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 10 µM unlabeled WAY-100635 (for non-specific binding).

-

50 µL of various concentrations of [3H]WAY-100635.

-

150 µL of membrane homogenate (typically 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by non-linear regression analysis of the saturation binding data using software such as Prism.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a typical radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor.

Materials:

-

[35S]GTPγS

-

Unlabeled GTPγS

-

GDP

-

5-HT1A receptor agonist (e.g., 8-OH-DPAT)

-

WAY-100635

-

Membrane preparation expressing 5-HT1A receptors

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Other materials as for radioligand binding assay

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add:

-

50 µL of assay buffer containing 10 µM GDP.

-

25 µL of WAY-100635 at various concentrations.

-

25 µL of a 5-HT1A agonist (e.g., 1 µM 8-OH-DPAT).

-

50 µL of membrane homogenate.

-

50 µL of [35S]GTPγS (final concentration ~0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Counting: As described in the radioligand binding assay protocol.

-

Data Analysis: Determine the ability of WAY-100635 to inhibit agonist-stimulated [35S]GTPγS binding. Calculate the IC50 and subsequently the Ki or pA2 value.

Diagram: 5-HT1A Receptor Signaling and Antagonism

Caption: Simplified 5-HT1A receptor signaling pathway.

In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing

This protocol assesses the effect of WAY-100635 on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) of anesthetized rats.

Materials:

-

Anesthetized rat (e.g., with chloral hydrate or urethane)

-

Stereotaxic apparatus

-

Recording microelectrode (glass micropipette filled with 2M NaCl)

-

Amplifier and data acquisition system

-

WAY-100635 solution for intravenous administration

-

5-HT1A agonist (e.g., 8-OH-DPAT)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull and drill a small hole over the DRN.

-

Electrode Placement: Lower the recording microelectrode into the DRN according to stereotaxic coordinates. Identify serotonergic neurons based on their characteristic slow and regular firing pattern.

-

Baseline Recording: Record the baseline firing rate of a single neuron for several minutes.

-

Drug Administration: Administer a 5-HT1A agonist (e.g., 8-OH-DPAT) intravenously and record the subsequent inhibition of neuronal firing.

-

Antagonism: After the firing rate has stabilized at an inhibited level, administer WAY-100635 intravenously and record the reversal of the agonist-induced inhibition.

-

Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration.

In Vivo Behavioral Model: 8-OH-DPAT-Induced Hypothermia

This model is used to assess the in vivo antagonist activity of WAY-100635 at 5-HT1A receptors.

Materials:

-

Mice or rats

-

Rectal thermometer

-

WAY-100635 solution for subcutaneous injection

-

8-OH-DPAT solution for subcutaneous injection

Procedure:

-

Acclimation: Acclimate the animals to the testing room and handling for at least one hour.

-

Baseline Temperature: Measure the baseline rectal temperature of each animal.

-

WAY-100635 Administration: Administer various doses of WAY-100635 (or vehicle) subcutaneously.

-

8-OH-DPAT Challenge: 30 minutes after WAY-100635 administration, administer a standard dose of 8-OH-DPAT (e.g., 0.3 mg/kg, s.c.).

-

Temperature Measurement: Measure the rectal temperature at regular intervals (e.g., every 30 minutes) for up to 2 hours after the 8-OH-DPAT injection.

-

Data Analysis: Calculate the change in body temperature from baseline for each animal. Determine the dose of WAY-100635 that produces a 50% inhibition (ID50) of the hypothermic effect of 8-OH-DPAT.

Positron Emission Tomography (PET) Imaging

This non-invasive technique is used to visualize and quantify 5-HT1A receptors in the living brain using [11C]WAY-100635.

Materials:

-

Human subject or experimental animal

-

PET scanner

-

[11C]WAY-100635 radioligand

-

Data acquisition and analysis software

Procedure:

-

Subject Preparation: Position the subject in the PET scanner.

-

Radioligand Injection: Administer a bolus injection of [11C]WAY-100635 intravenously.

-

PET Scan: Acquire dynamic PET data for 60-90 minutes.

-

Data Analysis:

-

Reconstruct the PET images.

-

Define regions of interest (ROIs) on the images (e.g., hippocampus, cortex, cerebellum).

-

Use a reference tissue model (with the cerebellum as the reference region, which has a low density of 5-HT1A receptors) to calculate the binding potential (BPND), a measure of receptor density.

-

Diagram: Logical Relationship of WAY-100635 Properties

Caption: Relationship between properties and applications.

Conclusion

WAY-100635 remains a cornerstone in serotonin research. Its well-defined pharmacological profile as a potent, selective, and silent 5-HT1A antagonist has enabled significant advancements in our understanding of the 5-HT1A receptor's role in health and disease. The detailed experimental protocols provided in this guide are intended to facilitate the continued use of this valuable research tool in a rigorous and reproducible manner. As with any pharmacological agent, a thorough understanding of its properties, including its off-target effects, is crucial for the accurate interpretation of experimental results.

The Dual Identity of WAY-100635: An In-Depth Technical Guide to its Dopamine D4 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, a compound widely recognized as a potent and selective antagonist for the serotonin 5-HT1A receptor, possesses a significant and often overlooked characteristic: potent agonist activity at the dopamine D4 receptor.[1][2] This dual pharmacological profile necessitates a careful re-evaluation of previous research that assumed its selectivity for the 5-HT1A receptor and opens new avenues for its application in neuroscience research and drug development. This technical guide provides a comprehensive overview of the dopamine D4 receptor agonist activity of WAY-100635, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data: Binding Affinity and Functional Activity

The affinity and functional potency of WAY-100635 at the dopamine D4 receptor have been characterized through various in vitro studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity at different dopamine receptor subtypes.

Table 1: Binding Affinity of WAY-100635 at Dopamine Receptors

| Compound | Receptor Subtype | Ki (nM) | Kd (nM) | Radioligand | Cell Line | Reference |

| WAY-100635 | Dopamine D4.2 | 16 | 2.4 | [3H]WAY-100635 | HEK 293 | [1][2] |

| WAY-100635 | Dopamine D4.4 | 3.3 ± 0.6 | - | - | HEK 293 | [1] |

| WAY-100635 | Dopamine D2L | 940 | 420 ± 11 | - | HEK 293 | [1] |

| WAY-100635 | Dopamine D3 | 370 | - | - | - | [1] |

Table 2: Functional Agonist Activity of WAY-100635 at the Dopamine D4 Receptor

| Compound | Receptor Subtype | EC50 (nM) | Emax (%) | Assay Type | Cell Line | Reference |

| WAY-100635 | Dopamine D4.4 | 9.7 ± 2.2 | Full Agonist | cAMP Inhibition | HEK 293 | [1][2] |

| WAY-100634 (metabolite) | Dopamine D4.4 | 0.65 ± 0.2 | Nearly Full Agonist | cAMP Inhibition | HEK 293 | [1][2] |

Experimental Protocols

To facilitate the replication and further investigation of WAY-100635's activity at the dopamine D4 receptor, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of WAY-100635 for the dopamine D4 receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitor constant (Ki) of WAY-100635 at the human dopamine D4 receptor.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D4.4 receptor.

-

Radioligand: [3H]WAY-100635.

-

Competitor: Unlabeled WAY-100635.

-

Non-specific Binding Control: A high concentration of a suitable D4 antagonist (e.g., 10 µM spiperone).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-D4.4 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of [3H]WAY-100635 (e.g., at its Kd value).

-

Increasing concentrations of unlabeled WAY-100635 (for competition curve) or buffer (for total binding) or a high concentration of a D4 antagonist (for non-specific binding).

-

Membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of unlabeled WAY-100635.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Inhibition

This protocol describes a functional assay to measure the agonist activity of WAY-100635 at the dopamine D4 receptor by quantifying its effect on cAMP levels.

Objective: To determine the EC50 and Emax of WAY-100635 for the inhibition of adenylyl cyclase activity mediated by the human dopamine D4 receptor.

Materials:

-

Cell Line: HEK 293 cells stably expressing the human dopamine D4.4 receptor.

-

Test Compound: WAY-100635.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Control Agonist: Dopamine or another D4 agonist (e.g., quinpirole).

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell Culture Medium.

-

Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture and Plating:

-

Culture HEK-D4.4 cells to the appropriate confluency.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C.

-

Add increasing concentrations of WAY-100635 or a control agonist to the wells.

-

Simultaneously or shortly after adding the test compound, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of WAY-100635.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the curve using non-linear regression.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Dopamine D4 Receptor Signaling Pathway Activated by WAY-100635.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for cAMP Functional Assay.

Conclusion

The recognition of WAY-100635 as a potent dopamine D4 receptor agonist is critical for the accurate interpretation of past and future pharmacological studies. This guide provides the necessary quantitative data, detailed experimental protocols, and clear visual aids to support researchers in further exploring the multifaceted nature of this compound. A thorough understanding of its D4 agonist activity will undoubtedly contribute to a more nuanced appreciation of its physiological effects and may unlock new therapeutic potentials.

References

The Pharmacological Profile of WAY-100635: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, chemically known as N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a potent and highly selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] Its discovery and characterization have been pivotal in advancing the understanding of the 5-HT1A receptor's role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of WAY-100635, including its binding characteristics, functional activity, and effects on downstream signaling pathways and in vivo models.

Receptor Binding Profile

WAY-100635 exhibits high affinity and selectivity for the 5-HT1A receptor. It has been extensively characterized using radioligand binding assays, where it displaces specific radioligands from the receptor.[1][2]

Affinity and Selectivity

The binding affinity of WAY-100635 for the 5-HT1A receptor is in the nanomolar to sub-nanomolar range. Its selectivity for the 5-HT1A receptor is notable, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[1][2] However, it is important to note that WAY-100635 has also been shown to possess high affinity for the dopamine D4 receptor, where it acts as an agonist.[3][4]

Table 1: Binding Affinity (Ki) of WAY-100635 at Various Receptors

| Receptor | Ki (nM) | Species | Reference |

| 5-HT1A | 0.39 | Human | [3] |

| 5-HT1A | ~1 | Rat | [1] |

| Dopamine D2L | 940 | Human | [3] |

| Dopamine D3 | 370 | Human | [3] |

| Dopamine D4.2 | 16 | Human | [3] |

| Dopamine D4.4 | 3.3 | Human | [4] |

| α1-adrenergic | >100 | Rat | [2] |

Table 2: Inhibitory Constants (IC50/pIC50) of WAY-100635

| Parameter | Value | Assay Conditions | Reference |

| IC50 (5-HT1A) | 1.35 nM | Displacement of [3H]8-OH-DPAT in rat hippocampus | [1] |

| pIC50 (5-HT1A) | 8.87 | Displacement of [3H]8-OH-DPAT in rat hippocampal membranes | [2] |

| pIC50 (α1-adrenergic) | 6.6 | [3] |

Functional Activity

WAY-100635 is characterized as a "silent" antagonist at the 5-HT1A receptor, meaning it has no intrinsic agonist activity.[1] It potently blocks the effects of 5-HT1A receptor agonists both in vitro and in vivo.

In Vitro Functional Assays

In functional assays, WAY-100635 effectively antagonizes agonist-induced responses. For instance, it blocks the inhibitory effect of the 5-HT1A agonist 8-OH-DPAT on forskolin-stimulated adenylyl cyclase activity.

Table 3: Functional Antagonist Activity of WAY-100635

| Parameter | Value | Experimental Model | Reference |

| pA2 | 9.71 | Antagonism of 5-carboxamidotryptamine in isolated guinea-pig ileum | [2] |

In Vivo Electrophysiology and Neurochemistry

In vivo studies have demonstrated that WAY-100635 blocks the electrophysiological and neurochemical effects of 5-HT1A agonists. It antagonizes the 8-OH-DPAT-induced inhibition of the firing of dorsal raphe serotonergic neurons.[1][5] Furthermore, in vivo microdialysis studies have shown that WAY-100635 can block the decrease in extracellular serotonin levels induced by 5-HT1A agonists.[6]

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. As an antagonist, WAY-100635 blocks the downstream signaling cascades initiated by agonist binding.

Canonical Gαi/o Signaling Pathway

Agonist activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. WAY-100635 blocks this effect. The Gβγ subunit, also released upon G-protein activation, can modulate the activity of various effector proteins, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. By blocking receptor activation, WAY-100635 prevents these downstream events.

Modulation of Other Signaling Cascades

The 5-HT1A receptor has also been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. The antagonism of WAY-100635 would also prevent these agonist-induced effects.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines a general procedure for a competition radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor using [3H]WAY-100635.

Materials:

-

Rat hippocampal tissue or cells expressing 5-HT1A receptors

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [3H]WAY-100635 (e.g., 0.5 nM final concentration)

-

Non-specific binding control: 10 µM unlabeled WAY-100635 or 5-HT

-

Test compounds at various concentrations

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add membrane preparation, [3H]WAY-100635, and either buffer (for total binding), non-specific control, or test compound.

-

Incubation: Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol provides a general outline for an in vivo microdialysis experiment in rats to measure extracellular serotonin levels following administration of WAY-100635 and a 5-HT1A agonist.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

WAY-100635 and 5-HT1A agonist (e.g., 8-OH-DPAT) solutions

-

HPLC system with electrochemical detection for serotonin analysis

Procedure:

-

Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer WAY-100635 (e.g., subcutaneously or intraperitoneally). After a pre-treatment period, administer the 5-HT1A agonist.

-

Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.

-

Analysis: Analyze the serotonin content in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the serotonin levels as a percentage of the baseline and compare the effects of the agonist in the presence and absence of WAY-100635.

Behavioral Pharmacology

WAY-100635 has been utilized in a variety of behavioral models to investigate the role of 5-HT1A receptors in behavior.

Antagonism of Agonist-Induced Behaviors

WAY-100635 potently blocks the behavioral effects induced by 5-HT1A agonists like 8-OH-DPAT. These include the "5-HT syndrome" (forepaw treading, flat body posture, head weaving), hypothermia, and hyperphagia.[1][2]

Table 4: In Vivo Antagonist Potency of WAY-100635

| Behavioral Model | Agonist | WAY-100635 Dose | Species | Reference |

| 5-HT Syndrome | 8-OH-DPAT | ID50 = 0.01 mg/kg s.c. | Rat | [2] |

| Hypothermia | 8-OH-DPAT | ID50 = 0.01 mg/kg s.c. | Mouse/Rat | [2] |

Intrinsic Behavioral Effects

While often described as having no overt behavioral effects on its own at lower doses, some studies have reported that WAY-100635 can induce anxiolytic-like effects in the mouse light/dark box test.[1] It has also been shown to increase locomotor activity and rearing behavior in rats.[5][7]

Use as a Research Tool

The high affinity and selectivity of WAY-100635 have made it an invaluable tool for studying 5-HT1A receptors.

Radioligand for Receptor Binding

Tritiated ([3H]) and carbon-11 ([11C]) labeled versions of WAY-100635 are widely used as radioligands for in vitro and in vivo receptor binding studies, including autoradiography and Positron Emission Tomography (PET).[1][8][9] [11C]WAY-100635 is a standard radioligand for imaging 5-HT1A receptors in the human brain.[8][9][10]

Conclusion

WAY-100635 is a well-characterized, potent, and selective silent antagonist of the 5-HT1A receptor. Its pharmacological profile, encompassing high-affinity binding, robust functional antagonism, and well-defined effects in various experimental models, has solidified its status as a critical tool for investigating the serotonergic system. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this important pharmacological agent. It is crucial, however, for researchers to also consider its agonist activity at dopamine D4 receptors when interpreting results, particularly at higher concentrations.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Two selective 5-HT1A receptor antagonists, WAY-100 635 and NDL-249, stimulate locomotion in rats acclimatised to their environment and alter their behaviour: a behavioural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT1A receptor antagonism decreases motor activity and influences dopamine and serotonin metabolization pathways, primarily in cingulate cortex and striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kirj.ee [kirj.ee]

The Discovery and Development of WAY-100635: A Selective 5-HT1A Receptor Antagonist

Introduction

WAY-100635, with the chemical name N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, emerged in the mid-1990s as a groundbreaking pharmacological tool.[1] It was the first compound to be identified as a potent, selective, and "silent" antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] The term "silent" antagonist was used to differentiate it from earlier partial agonists that were sometimes misclassified as antagonists.[1] Developed by scientists at Wyeth Research, its discovery was a significant milestone, providing researchers with a much-needed tool to investigate the physiological and pathological roles of the 5-HT1A receptor.[2][3] This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of WAY-100635.

Discovery and Development

The quest for a selective 5-HT1A antagonist was driven by the need to understand the precise functions of this receptor, which is implicated in a range of neuropsychiatric disorders, including anxiety and depression.[3] Prior to the development of WAY-100635, the field relied on agonists, partial agonists, or non-selective antagonists, which limited the ability to dissect the specific contributions of the 5-HT1A receptor.[1] The synthesis and characterization of WAY-100635 provided a crucial breakthrough. Its development also led to the creation of radiolabeled versions, such as [3H]WAY-100635 and [11C]WAY-100635, which have become invaluable tools for in vitro and in vivo receptor binding studies, including positron emission tomography (PET) imaging in humans.[1][4][5]

Pharmacological Profile

WAY-100635 is an achiral phenylpiperazine derivative that exhibits high affinity and selectivity for the 5-HT1A receptor.[6] A pivotal aspect of its pharmacological profile is its lack of intrinsic agonist activity, confirming its status as a true antagonist.[6] However, subsequent research revealed that WAY-100635 also possesses potent full agonist activity at the dopamine D4 receptor, a finding that necessitates careful interpretation of studies that assumed its complete selectivity for the 5-HT1A receptor.[7][8]

Quantitative Data: Binding Affinities and In Vivo Potency

The following tables summarize the key quantitative data for WAY-100635, highlighting its potent interaction with the 5-HT1A receptor and its activity at other sites.

| Receptor | Parameter | Value | Species/Tissue | Reference |

| 5-HT1A | pIC50 | 8.87 | Rat Hippocampus | [6] |

| 5-HT1A | IC50 | 1.35 nM | Rat Hippocampus | [1] |

| 5-HT1A | Ki | 0.39 nM | - | [9] |

| 5-HT1A | pA2 | 9.71 | Guinea-pig Ileum | [6] |

| α1-adrenergic | pIC50 | 6.6 | - | [9] |

| Dopamine D2L | Ki | 940 nM | HEK 293 Cells | [8][9] |

| Dopamine D3 | Ki | 370 nM | HEK 293 Cells | [8][9] |

| Dopamine D4.2 | Ki | 16 nM | HEK 293 Cells | [8][9] |

| Dopamine D4.4 | Ki | 3.3 nM | HEK 293 Cells | [8] |

| Dopamine D4.4 | EC50 | 9.7 nM | HEK 293 Cells | [8] |

| In Vivo Model | Parameter | Value | Species | Reference |

| 8-OH-DPAT-induced behavioral syndrome | Minimum Effective Dose (s.c.) | 0.003 mg/kg | Rat | [6] |

| 8-OH-DPAT-induced behavioral syndrome | ID50 (s.c.) | 0.01 mg/kg | Guinea-pig | [6] |

| 8-OH-DPAT-induced hypothermia | ID50 (s.c.) | 0.01 mg/kg | Mouse & Rat | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the characterization of WAY-100635.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of WAY-100635 for the 5-HT1A receptor using [3H]8-OH-DPAT as the radioligand.

1. Membrane Preparation:

-

Rat hippocampal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer.

2. Binding Reaction:

-

Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of WAY-100635.

-

The incubation is carried out in a final volume of 250-500 µL in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

The reaction is incubated at room temperature or 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

The concentration of WAY-100635 that inhibits 50% of the specific binding of [3H]8-OH-DPAT (IC50) is determined using non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing

This protocol describes the method to assess the antagonist properties of WAY-100635 on 5-HT neuronal firing in the dorsal raphe nucleus of anesthetized rats.

1. Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized (e.g., with chloral hydrate).

-

The animal is placed in a stereotaxic frame.

-

A recording electrode is lowered into the dorsal raphe nucleus according to stereotaxic coordinates.

2. Single-Unit Recording:

-

Extracellular single-unit recordings of presumed 5-HT neurons are obtained. These neurons are identified by their characteristic slow and regular firing pattern.

-

A stable baseline firing rate is recorded.

3. Drug Administration:

-

The 5-HT1A agonist 8-OH-DPAT is administered intravenously to inhibit the firing of the neuron.

-

WAY-100635 is then administered intravenously in increasing doses to determine its ability to block the 8-OH-DPAT-induced inhibition of firing.[6]

4. Data Analysis:

-

The firing rate of the neuron is recorded and analyzed.

-

The dose of WAY-100635 required to reverse the inhibitory effect of 8-OH-DPAT is determined.

Visualizations

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[6] Upon activation by an agonist, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes. The receptor also modulates ion channels, leading to neuronal hyperpolarization.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the affinity of a test compound like WAY-100635.

Experimental Workflow: In Vivo Antagonism Study

This diagram outlines the steps involved in an in vivo experiment to assess the antagonist properties of WAY-100635 against a 5-HT1A agonist-induced effect.

Conclusion

WAY-100635 has been an indispensable tool in serotonin research for decades. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its silent antagonist profile, have allowed for a more precise understanding of the role of this receptor in the central nervous system. The subsequent discovery of its potent D4 receptor agonism has added a layer of complexity to its profile, emphasizing the importance of considering off-target effects in pharmacological studies. Despite this, WAY-100635 and its radiolabeled analogues continue to be widely used in both preclinical and clinical research, particularly in the field of neuroimaging, contributing significantly to our knowledge of neuropsychiatric disorders.

References

- 1. A fully automated one-pot synthesis of [carbonyl-11C]WAY-100635 for clinical PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. download.uni-mainz.de [download.uni-mainz.de]

The Potent and Selective 5-HT1A Antagonist WAY-100635: A Technical Guide to its Effects on Serotonergic Neuronal Activity

For Immediate Release

This technical guide provides an in-depth analysis of WAY-100635, a potent and selective silent antagonist for the serotonin 1A (5-HT1A) receptor. Synthesizing data from key preclinical studies, this document details the compound's binding characteristics, its direct impact on the firing rate of serotonergic neurons, and its subsequent effects on serotonin release in critical brain regions. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of WAY-100635's mechanism of action and its utility as a research tool.

Core Properties and Binding Affinity of WAY-100635

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is distinguished by its high affinity and selectivity for the 5-HT1A receptor. As a "silent" antagonist, it exhibits no intrinsic agonist or partial agonist activity, making it a pure antagonist that blocks the receptor's function.[1][2] This characteristic is crucial for precisely studying the physiological role of the 5-HT1A receptor.

The binding affinity of WAY-100635 to the 5-HT1A receptor has been quantified across multiple studies, demonstrating its potency. The data consistently show low nanomolar and even sub-nanomolar affinity, indicating a strong and specific interaction with its target.

| Parameter | Value | Species/Tissue | Reference |

| pIC50 | 8.87 | Rat Hippocampus | |

| IC50 | 1.35 nM | Rat Hippocampus | [2] |

| IC50 | 0.91 nM | Recombinant h5-HT1A | [3] |

| Ki | 0.39 nM | Recombinant h5-HT1A | [3] |

| pA2 | 9.71 | Guinea-pig Ileum |

Mechanism of Action: Disinhibition of Serotonergic Neurons

The primary effect of WAY-100635 on serotonergic neuronal activity stems from its blockade of somatodendritic 5-HT1A autoreceptors located on serotonin neurons within the dorsal raphe nucleus (DRN). These autoreceptors function as a negative feedback mechanism; when stimulated by serotonin, they hyperpolarize the neuron and inhibit its firing. By binding to these receptors without activating them, WAY-100635 prevents serotonin from exerting its inhibitory effect, leading to a "disinhibition" or increase in the neuron's firing rate.[4]

Effects on Serotonergic Neuronal Firing

In vivo electrophysiological studies have consistently demonstrated that systemic administration of WAY-100635 increases the firing rate of serotonergic neurons in the dorsal raphe nucleus. This effect is dose-dependent and is observed in awake, behaving animals.[4] The stimulatory action is most evident during states of wakefulness when these neurons are typically active, and less so during sleep when their activity is naturally low.[4]

| Dose (i.v.) | Effect on Firing Rate | Animal Model | Reference |

| 0.025 - 0.5 mg/kg | Significant increase | Freely moving cats | [4] |

| 0.1 mg/kg | Completely blocks 8-OH-DPAT-induced inhibition | Freely moving cats | [4] |

| 0.1 mg/kg | Reverses paroxetine-induced inhibition | Anesthetized rats | [5] |

Experimental Protocol: In Vivo Single-Unit Electrophysiology

The following provides a generalized protocol for recording the activity of single serotonergic neurons in the DRN of rats.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with chloral hydrate or isoflurane. The animal is then placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the DRN.

-

Stereotaxic Targeting: The recording electrode is positioned using precise coordinates relative to bregma. For the DRN, typical coordinates are approximately AP -7.8 mm, ML 0.0 mm, and DV -5.5 to -7.0 mm from the dural surface.[6][7]

-

Electrode and Recording: A single-barreled glass micropipette or a tungsten microelectrode is slowly lowered into the DRN.[8][9] The signal is amplified, band-pass filtered (e.g., 300-8,000 Hz for multi-unit activity), and monitored.[8]

-

Neuron Identification: Serotonergic neurons are identified by their characteristic slow (0.5–4 Hz), regular firing pattern and long-duration, positive-going action potentials.[9]

-

Drug Administration: WAY-100635, dissolved in a suitable vehicle such as saline or a mixture including DMSO and PEG300, is administered intravenously (i.v.) or subcutaneously (s.c.).[3][5]

-

Data Analysis: Changes in the neuron's firing rate (spikes/second) are recorded and analyzed before and after drug administration to determine the dose-response relationship.

Effects on Extracellular Serotonin Levels

By increasing the firing rate of DRN neurons, WAY-100635 consequently enhances the release of serotonin in terminal field regions such as the frontal cortex and hippocampus. While it has a modest effect on its own, its most significant impact is seen when co-administered with a selective serotonin reuptake inhibitor (SSRI). SSRIs block the reuptake of serotonin, and when combined with the increased neuronal firing caused by WAY-100635, there is a synergistic and marked increase in extracellular serotonin levels.[5]

| Treatment | Effect on Extracellular 5-HT (Frontal Cortex) | Animal Model | Reference |

| Paroxetine (0.8 mg/kg, i.v.) | No significant change | Anesthetized rats | [5] |

| WAY-100635 (0.1 mg/kg) + Paroxetine (0.8 mg/kg, i.v.) | Markedly increased | Anesthetized rats | [5] |

Experimental Protocol: In Vivo Microdialysis

This protocol outlines the methodology for measuring extracellular serotonin levels in the rat brain.

-

Animal Preparation: Rats are anesthetized and surgically implanted with a guide cannula targeting the brain region of interest (e.g., frontal cortex or hippocampus) using stereotaxic coordinates. The animals are allowed to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe (e.g., CMA/10 with a 2-4 mm membrane) is inserted through the guide cannula.[10] The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1.0-2.0 µL/min, using a microinfusion pump.[10]

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).[10]

-

Drug Administration: WAY-100635 and/or an SSRI are administered systemically (i.v. or s.c.).

-

Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10][11] The system is calibrated with known standards of serotonin.

-

Data Analysis: The measured serotonin levels are typically expressed as a percentage of the baseline levels collected before drug administration.

Conclusion

WAY-100635 is a powerful and specific tool for investigating the serotonergic system. Its action as a silent 5-HT1A antagonist allows for the precise disinhibition of serotonergic neurons in the dorsal raphe nucleus, leading to increased neuronal firing and enhanced serotonin release in projection areas. This effect is particularly pronounced when used in conjunction with SSRIs. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers designing experiments to explore the multifaceted roles of the 5-HT1A receptor in both normal physiology and pathological conditions.

References

- 1. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction between a selective 5-HT1A receptor antagonist and an SSRI in vivo: effects on 5-HT cell firing and extracellular 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dorsal raphe nucleus–hippocampus serotonergic circuit underlies the depressive and cognitive impairments in 5×FAD male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uva.theopenscholar.com [uva.theopenscholar.com]

- 11. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to WAY-100635 for Studying 5-HT1A Receptor Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of WAY-100635, a pivotal tool in neuroscience research for the investigation of the serotonin 1A (5-HT1A) receptor. We will explore its chemical properties, pharmacological profile, and its application in key experimental protocols, supported by quantitative data and pathway visualizations.

Introduction to WAY-100635

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a highly potent and selective antagonist for the 5-HT1A receptor.[1][2] It is distinguished as a "silent" antagonist, meaning it exhibits high affinity for the receptor without possessing intrinsic agonist activity, making it an invaluable tool for isolating and studying the function and physiological roles of the 5-HT1A receptor.[1][2] Its properties have led to its widespread use in both in vitro and in vivo experimental paradigms, including its development as a radioligand for Positron Emission Tomography (PET) imaging of 5-HT1A receptors in the human brain.[2][3]

Physicochemical and Pharmacological Properties

WAY-100635 is a synthetic organic compound belonging to the piperazine class.[4] Its high affinity and selectivity for the 5-HT1A receptor are central to its utility.

Binding Affinity and Selectivity

WAY-100635 demonstrates sub-nanomolar affinity for the 5-HT1A receptor. It is over 100-fold selective for the 5-HT1A site compared to a wide range of other central nervous system receptors, including other serotonin subtypes, adrenergic, dopamine, and GABA receptors.[1] However, it is important for researchers to note that WAY-100635 also acts as a potent full agonist at the dopamine D4 receptor, a factor that should be considered in experimental design and data interpretation.[4][5][6]

Table 1: Quantitative Binding Profile of WAY-100635

| Receptor Target | Parameter | Value (nM) | Notes |

| Human 5-HT1A | Ki | 0.39 | |

| Rat 5-HT1A | IC50 | 1.35 | Displacement of [3H]8-OH-DPAT.[1] |

| Rat 5-HT1A | IC50 | 2.2 | |

| Rat 5-HT1A | Ki | 0.84 | |

| Human Dopamine D4.2 | Ki | 16 | Potent agonist activity.[5] |

| Human Dopamine D4.4 | Ki | 3.3 | Potent agonist activity.[5] |

| Human Dopamine D3 | Ki | 370 | |

| Human Dopamine D2L | Ki | 940 |

Table 2: Potency and Functional Activity Metrics

| Receptor Target | Parameter | Value |

| 5-HT1A | pIC50 | 8.87 - 8.9 |

| 5-HT1A | pA2 | 9.71 |

| α1-adrenergic | pIC50 | 6.6 |

| Dopamine D4.4 | EC50 | 9.7 nM |

The 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a classic G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).[7][8] As a silent antagonist, WAY-100635 blocks the initiation of this cascade by endogenous serotonin. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Additionally, the βγ-subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[7][8] This combined action results in neuronal hyperpolarization and a reduction in neuronal excitability.[9]

Caption: Canonical Gi/o signaling pathway of the 5-HT1A receptor.

Key Experimental Protocols and Methodologies

WAY-100635 is integral to a variety of experimental techniques aimed at characterizing the 5-HT1A receptor system.

In Vitro Radioligand Binding Assay

Radioligand binding assays using tritiated WAY-100635 ([³H]WAY-100635) are the gold standard for quantifying 5-HT1A receptor density (Bmax) and affinity (Kd) in tissue homogenates.[1][10] Unlike agonist radioligands such as [³H]8-OH-DPAT which only bind to the G-protein-coupled high-affinity state of the receptor, [³H]WAY-100635 binds to both G-protein-coupled and uncoupled states.[10] This typically results in a 50-60% higher Bmax value for [³H]WAY-100635 compared to agonist radioligands in the same tissue.[1][10]

Detailed Protocol:

-

Tissue Preparation:

-

Rapidly dissect brain regions of interest (e.g., hippocampus, cortex) on ice.

-

Homogenize tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and incubate at 37°C for 10 minutes to remove endogenous serotonin.

-

Centrifuge again and resuspend the final pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Saturation Binding Assay:

-

Set up assay tubes containing a fixed amount of membrane protein (approx. 100-200 µg).

-

Add increasing concentrations of [³H]WAY-100635 (e.g., 0.01-5.0 nM).

-

For non-specific binding determination, add a high concentration of a non-labeled competitor (e.g., 10 µM unlabeled WAY-100635 or 10 µM 8-OH-DPAT) to a parallel set of tubes.

-

Incubate tubes at 25°C for 60 minutes.

-

-

Separation and Quantification:

-

Rapidly terminate the incubation by vacuum filtration through GF/B glass fiber filters, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Wash filters three times with 4 mL of ice-cold assay buffer.

-

Place filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each concentration.

-

Analyze the resulting saturation isotherm using non-linear regression (one-site binding model) to determine the Bmax (receptor density) and Kd (dissociation constant).

-

Caption: Workflow for an in vitro radioligand binding assay.

In Vivo Positron Emission Tomography (PET) Imaging

WAY-100635 can be labeled with the positron-emitter Carbon-11 ([¹¹C]WAY-100635) for use as a radiotracer in PET imaging studies.[11] This non-invasive technique allows for the quantification and localization of 5-HT1A receptors in the living brain of preclinical models and humans.[2][11]

Detailed Protocol:

-

Radiosynthesis:

-

[¹¹C]CO₂ is produced via a cyclotron.

-

[¹¹C]WAY-100635 is synthesized through a one-pot reaction, typically involving the reaction of the appropriate precursor with [¹¹C]CO₂.[11]

-

The final product is purified via HPLC, formulated in a sterile solution for injection, and subjected to quality control tests.

-

-

Subject Preparation and Injection:

-

The subject (animal or human) is positioned in the PET scanner.

-

For animal studies, anesthesia is typically required.

-

A transmission scan may be performed for attenuation correction.

-

The [¹¹C]WAY-100635 radiotracer is injected intravenously as a bolus.

-

-

PET Data Acquisition:

-

Dynamic emission data are collected for 60-90 minutes immediately following injection.

-

Data are recorded as a series of time-stamped coincidence events.

-

-

Image Reconstruction and Analysis:

-

The raw data are reconstructed into a series of 3D images over time, corrected for attenuation, scatter, and radioactive decay.

-

Anatomical images (MRI) are often co-registered to the PET images for accurate delineation of brain regions of interest (ROIs) such as the hippocampus, raphe nuclei, and cortex.

-

Time-activity curves (TACs) are generated for each ROI.

-

Kinetic modeling (e.g., using a reference tissue model with the cerebellum as the reference region) is applied to the TACs to calculate the binding potential (BP_ND), an index of receptor availability.

-

Caption: General workflow for an in vivo PET imaging study.

Electrophysiological and Behavioral Studies